Opicapone

説明

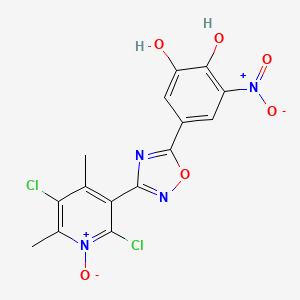

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOADIZOVZTJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026417 | |

| Record name | Opicapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

minimal | |

| Record name | Opicapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

923287-50-7 | |

| Record name | Opicapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923287-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Opicapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Opicapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-3-[5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridin-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OPICAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5929UIJ5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Opicapone's Mechanism of Action on COMT Inhibition: A Technical Guide

Introduction

Levodopa remains the cornerstone of symptomatic therapy for Parkinson's disease (PD), aiming to replenish depleted dopamine levels in the brain.[1] However, its efficacy is hampered by extensive peripheral metabolism, primarily by two enzymes: DOPA decarboxylase (DDC) and catechol-O-methyltransferase (COMT).[2] While DDC inhibitors like carbidopa are standard co-therapeutics, the COMT pathway remains a significant route for levodopa degradation, converting it to 3-O-methyldopa (3-OMD).[1] Inhibition of COMT is therefore a key strategy to enhance levodopa's bioavailability and prolong its clinical effect.

Opicapone is a third-generation, selective, and reversible COMT inhibitor designed to overcome the limitations of its predecessors, such as the hepatotoxicity associated with tolcapone and the short duration of action of entacapone.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its potent and sustained inhibition of the COMT enzyme, supported by quantitative data, experimental methodologies, and structural insights.

Core Mechanism: Reversible Inhibition of COMT

The primary mechanism of this compound is the selective and reversible inhibition of the COMT enzyme, predominantly in peripheral tissues.[5] When DDC is blocked by carbidopa or benserazide, COMT becomes the main enzyme metabolizing levodopa.[2][5] this compound competitively blocks the active site of COMT, preventing the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to levodopa. This action effectively reduces the conversion of levodopa to 3-O-methyldopa (3-OMD).[1] Consequently, a greater fraction of the administered levodopa can cross the blood-brain barrier, where it is converted to dopamine to exert its therapeutic effect.[1][2]

Kinetics of this compound-COMT Interaction: The Basis for Sustained Action

A defining feature of this compound is its exceptionally high binding affinity for the COMT enzyme, with a dissociation constant (Kd) in the sub-picomolar range.[6][7] This tight binding translates into a very slow dissociation rate of the this compound-COMT complex.[5][6] As a result, despite having a relatively short plasma half-life of approximately 1 to 2 hours, this compound exerts a long-lasting inhibitory effect on COMT activity.[3][8] The half-life of COMT inhibition has been measured at over 60 hours, allowing for a convenient once-daily dosing regimen.[3][6]

| Parameter | Value | Reference |

| Binding Affinity (Kd) | Sub-picomolar | [6][7] |

| Plasma Half-life (t½) | 0.8 - 3.2 hours | [3][5] |

| Half-life of S-COMT Inhibition | ~61.6 hours (up to >100 hours reported) | [3][6] |

| Time to Max. COMT Inhibition (tEmax) | ~8.4 hours (after first dose) | [9] |

| Max. COMT Inhibition (Emax) at 50 mg | ~84% of baseline at steady state | [9][10] |

Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound.

Structural Basis for High-Affinity Binding and Sustained Inhibition

Crystallographic studies have elucidated the structural basis for this compound's potent and sustained action. Like other nitrocatechol inhibitors, this compound binds to the catechol-binding site of the COMT enzyme.[11][12] However, its unique sidechain moiety (an oxidopyridyloxadiazolyl group) forms specific, high-affinity interactions within the enzyme's active site.[11][12]

Fragment molecular orbital calculations have highlighted the importance of dispersion interactions between the oxidopyridine ring of this compound and the sidechains of Leu 198 and Met 201 on the β6β7-loop of the enzyme.[12] Furthermore, a crucial finding is that this compound can form a ternary complex with COMT and S-adenosylhomocysteine (SAH), the product of the methylation reaction.[11][12] This suggests a dual mechanism of inhibition: this compound acts not only as a competitive inhibitor that mimics the substrate but also as a product-inhibition enhancer, further stabilizing the inactive state of the enzyme and prolonging its inhibitory effect.[11][12]

Pharmacodynamic Effects on Levodopa Bioavailability

The sustained inhibition of peripheral COMT by this compound leads to significant alterations in levodopa pharmacokinetics. Clinical studies consistently demonstrate that once-daily this compound administration markedly increases the systemic exposure to levodopa, as measured by the area under the curve (AUC), while decreasing the formation of 3-OMD.[10][13][14] This enhanced bioavailability leads to higher trough levodopa concentrations and reduced peak-to-trough fluctuations, providing more stable plasma levels and, consequently, more consistent motor control for patients.[13][15]

| Parameter (50 mg this compound vs. Baseline/Placebo) | Result | Reference |

| Increase in Levodopa AUC | ~65-75% | [13][14][15] |

| Increase in Trough Levodopa Concentration | ~110-230% | [13][15] |

| Reduction in Peak-to-Trough Fluctuation | ~34-46% | [2][13] |

| Reduction in Absolute OFF Time | ~33-61 minutes | [14][16] |

Table 2: Effect of this compound (50 mg) on Levodopa Pharmacokinetics and Clinical Outcomes.

In comparative studies in rats, this compound demonstrated a more potent and sustained COMT inhibitory effect than both entacapone and tolcapone.[6]

| Time Post-Administration | This compound | Tolcapone | Entacapone |

| 1 Hour | 99% | 82% | 68% |

| 9 Hours | 91% | 16% | 0% |

Table 3: Comparative COMT Inhibition in Rat Liver Homogenates.[6]

Selectivity and Safety Profile

This compound was designed to be a peripherally selective COMT inhibitor, with minimal interaction with the brain enzyme.[3][17] A key aspect of its development was ensuring a favorable safety profile, particularly concerning the hepatotoxicity observed with tolcapone. In vitro studies using human hepatocytes have shown that this compound has a significantly lower potential for cytotoxicity compared to earlier-generation nitrocatechols.[17][18]

| Assay | IC50 Value (µM) | ||

| This compound | Entacapone | Tolcapone | |

| Decrease in Cellular ATP Content | 98 | 45 | 25 |

| Decrease in Mitochondrial Membrane Potential | 181 | 4 | 29 |

Table 4: In Vitro Cytotoxicity of COMT Inhibitors in Human Hepatocytes (24h incubation).[17]

Experimental Protocols

Protocol 1: Determination of Erythrocyte S-COMT Activity

This protocol is based on methodologies cited in clinical studies for assessing the pharmacodynamic effect of this compound.[6]

-

Sample Collection: Collect whole blood samples in heparinized tubes at specified time points (e.g., pre-dose and post-dose).

-

Erythrocyte Isolation: Centrifuge the blood to separate plasma and buffy coat. Wash the remaining erythrocyte pellet three times with an ice-cold saline solution.

-

Hemolysis: Lyse the washed erythrocytes by adding three volumes of ice-cold deionized water. Vortex the mixture and incubate on ice for 10 minutes to ensure complete hemolysis.

-

Supernatant Preparation: Centrifuge the hemolysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

COMT Activity Assay:

-

Use the resulting supernatant (containing soluble COMT, S-COMT) for the enzyme activity assay.

-

The assay typically involves incubating the supernatant with a catechol substrate (e.g., adrenaline) and the methyl-donating co-factor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., [³H]SAM).

-

The reaction is allowed to proceed for a set time at 37°C and is then stopped (e.g., by adding perchloric acid).

-

The methylated product (e.g., metanephrine) is extracted using an organic solvent.

-

Quantify the amount of radiolabeled product using liquid scintillation counting.

-

-

Data Analysis: Calculate COMT activity relative to a baseline (pre-dose) sample. The percentage of inhibition is determined by comparing the activity in post-dose samples to the baseline activity.

Protocol 2: Clinical Pharmacokinetic/Pharmacodynamic Study Workflow

This outlines a typical workflow for a clinical trial evaluating this compound in PD patients.[13][15]

Protocol 3: In Vitro Hepatocyte Cytotoxicity Assay

This protocol describes the assessment of this compound's cytotoxic potential in human liver cells.[17][18]

-

Cell Culture: Thaw and culture cryopreserved primary human hepatocytes according to the supplier's instructions.

-

Drug Incubation: Seed the hepatocytes in multi-well plates. After allowing them to adhere, expose the cells to a range of concentrations of this compound, entacapone, and tolcapone for a 24-hour period. Include a vehicle-only control group.

-

Assessment of Cellular Viability (ATP Content):

-

After incubation, lyse the cells using a reagent that stabilizes ATP.

-

Add a luciferin/luciferase substrate. The luciferase enzyme uses ATP to generate a luminescent signal.

-

Measure the luminescence using a plate reader. The signal intensity is directly proportional to the cellular ATP content.

-

-

Assessment of Mitochondrial Membrane Potential:

-

After incubation, add a fluorescent dye (e.g., a JC-1 or TMRM) that accumulates in mitochondria in a potential-dependent manner.

-

Measure the fluorescence using a plate reader or fluorescence microscope. A decrease in fluorescence indicates a loss of mitochondrial membrane potential, an early marker of apoptosis.

-

-

Data Analysis: For both assays, express the results as a percentage of the vehicle-only control. Plot the percentage of viability/potential against the drug concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration at which a 50% reduction is observed).

Conclusion

This compound's mechanism of action is characterized by a highly potent, selective, and reversible inhibition of the peripheral COMT enzyme. Its unique chemical structure confers an exceptionally high binding affinity and a slow dissociation rate from the enzyme, resulting in a prolonged duration of action that is disconnected from its short plasma half-life. This pharmacodynamic profile allows for a once-daily dosing regimen that significantly increases the systemic bioavailability of levodopa, stabilizes its plasma concentrations, and improves motor control in patients with Parkinson's disease. Supported by a favorable safety profile with lower in vitro cytotoxicity than previous COMT inhibitors, this compound represents a significant advancement in the optimization of levodopa therapy.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Impact of COMT Enzyme | ONGENTYS® (this compound) capsules [ongentyshcp.com]

- 3. tandfonline.com [tandfonline.com]

- 4. COMT inhibitors (entacapone, tolcapone, this compound) | Parkinson's UK [parkinsons.org.uk]

- 5. This compound, a Novel Catechol-O-methyl Transferase Inhibitor, for Treatment of Parkinson’s Disease “Off” Episodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a short lived and very long acting novel catechol-O-methyltransferase inhibitor following multiple dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spotlight on this compound as an adjunct to levodopa in Parkinson’s disease: design, development and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. This compound Pharmacokinetics and Effects on Catechol-O-Methyltransferase Activity and Levodopa Pharmacokinetics in Patients With Parkinson Disease Receiving Carbidopa/Levodopa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Pharmacokinetics and Effects on Catechol- O -Methyltransferase Activity and Levodopa Pharmacokinetics in Patients With Parkinson Disease Receiving Carbidopa/Levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural and Computational Analyses of the Unique Interactions of this compound in the Binding Pocket of Catechol O-Methyltransferase: A Crystallographic Study and Fragment Molecular Orbital Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Pharmacokinetics of this compound and Effect on Comt and Levodopa Pharmaco" by G Loewen, Peter A. LeWitt et al. [scholarlycommons.henryford.com]

- 14. Effect of this compound on levodopa pharmacokinetics, catechol-O-methyltransferase activity and motor fluctuations in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdsabstracts.org [mdsabstracts.org]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacological profile of this compound, a thirdgeneration nitrocatechol catechol-O-methyl transferase inhibitor, in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological profile of this compound, a third-generation nitrocatechol catechol-O-methyl transferase inhibitor, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of COMT Inhibition: A Deep Dive into Third-Generation Pharmacological Profiles

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pharmacological profiles of third-generation Catechol-O-methyltransferase (COMT) inhibitors. This whitepaper provides a detailed comparison of key compounds, outlines experimental methodologies, and visualizes critical biological pathways, serving as a vital resource for advancing research in Parkinson's disease and other conditions where COMT modulation is beneficial.

The guide meticulously compiles quantitative data on the leading third-generation COMT inhibitor, opicapone, alongside its predecessors, tolcapone and entacapone. This allows for a clear, comparative analysis of their potency, selectivity, and pharmacokinetic properties.

Executive Summary

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. It also plays a crucial role in the metabolism of levodopa, the primary treatment for Parkinson's disease. By inhibiting COMT, the bioavailability and half-life of levodopa are increased, leading to more stable plasma concentrations and improved motor symptom control in Parkinson's patients.[1][2]

The first-generation COMT inhibitors, tolcapone and entacapone, demonstrated the clinical utility of this approach. However, their use has been associated with certain limitations, including the need for frequent dosing with entacapone and the risk of hepatotoxicity with tolcapone.[3][4] This spurred the development of third-generation inhibitors, such as this compound, designed to offer an improved efficacy and safety profile.[5][6] This guide provides a detailed examination of the pharmacological characteristics that define this new class of drugs.

Comparative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, tolcapone, and entacapone, offering a clear quantitative comparison.

In Vitro Potency and Selectivity

| Compound | Target | IC50 (nM) | Ki (nM) | Source |

| This compound | Rat soluble COMT | 224 | - | [7] |

| Human S-COMT | - | 8.82 | [4] | |

| Tolcapone | Rat brain S-COMT | 2 | - | [8] |

| Rat brain MB-COMT | 3 | - | [8] | |

| Rat liver S-COMT | 795 | - | [8] | |

| Rat liver MB-COMT | 123 | - | [8] | |

| Rat liver COMT | 36 | - | [9] | |

| Rat COMT | - | 30 | [10] | |

| Entacapone | Rat liver total COMT | 20.1 | 10.7 | [11][12] |

| Rat liver S-COMT | 14.3 | - | [11][12] | |

| Rat liver MB-COMT | 73.3 | - | [11][12] | |

| Rat brain COMT | 10 | - | [13] | |

| Rat erythrocytes COMT | 20 | - | [13] | |

| Rat liver COMT | 160 | - | [13] |

S-COMT: Soluble COMT; MB-COMT: Membrane-bound COMT

Comparative Pharmacokinetic Profiles

| Parameter | This compound | Tolcapone | Entacapone |

| Cmax | 459.2 ± 252.1 ng/mL (50 mg) | ~3 and 6 µg/mL (100 and 200 mg t.i.d.) | ~1.2 µg/mL (200 mg)[11] |

| Tmax | 4.7 ± 3.0 hours (50 mg) | ~2 hours | ~1 hour[11] |

| AUC (0-tlast) | 2021.6 ± 783.0 ng/mL*h (50 mg) | - | - |

| Half-life (t1/2) | 1.9 ± 0.6 hours | 2-3 hours | 1.6-3.4 hours |

| Protein Binding | >99% | >99.9% | 98%[11] |

| Bioavailability | ~20% | ~65% | ~35%[11] |

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways affected by COMT inhibitors.

Caption: Levodopa Metabolism and the Impact of COMT Inhibitors.

Caption: Major Metabolic Pathways of Dopamine.

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological profiling of COMT inhibitors.

COMT Inhibition Assay (In Vitro)

This assay determines the potency of a compound to inhibit the COMT enzyme.

Materials:

-

Recombinant human soluble COMT (S-COMT)

-

S-(5'-Adenosyl)-L-methionine iodide (SAM) - methyl donor

-

3,4-Dihydroxybenzoic acid (DHBA) - substrate

-

Magnesium chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer

-

Test compounds (COMT inhibitors)

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, and DTT.

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound, tolcapone, or entacapone) to the reaction mixture. A control with no inhibitor is also prepared.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Enzyme and Substrate Addition: Add recombinant human S-COMT to the mixture, followed by the substrate (DHBA).

-

Initiation of Reaction: Start the enzymatic reaction by adding SAM.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using HPLC with electrochemical detection to quantify the formation of the methylated product (vanillic acid).

-

Data Analysis: Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of COMT activity.

Hepatocyte Cytotoxicity Assay

This assay assesses the potential of a compound to cause liver cell damage.

Materials:

-

Cryopreserved primary human hepatocytes

-

Hepatocyte culture medium and supplements

-

Collagen-coated culture plates (e.g., 96-well)

-

Test compounds

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Thawing and Seeding: Thaw cryopreserved human hepatocytes according to the supplier's protocol. Seed the cells onto collagen-coated 96-well plates at a specified density and allow them to attach and form a monolayer overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound, tolcapone, entacapone) in the culture medium. Remove the seeding medium from the hepatocytes and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for a few minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for a further 10-15 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value for cytotoxicity, which is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow for Pharmacokinetic Studies

Caption: General Workflow for a Pharmacokinetic Study.

Conclusion

The advent of third-generation COMT inhibitors marks a significant advancement in the pharmacological management of Parkinson's disease. This compound, with its distinct pharmacological profile characterized by a long duration of action and peripheral selectivity, offers a promising alternative to earlier inhibitors.[8] This technical guide provides the foundational data and methodologies necessary for researchers and drug developers to further explore and build upon the potential of this important class of therapeutic agents. The detailed comparative data, pathway visualizations, and experimental protocols are intended to facilitate ongoing research and development efforts in this field.

References

- 1. Population pharmacokinetics of tolcapone in parkinsonian patients in dose finding studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Population pharmacokinetics of levodopa in patients with Parkinson's disease treated with tolcapone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption, metabolism and excretion of this compound in human healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and disposition of this compound in the rat and metabolic enzymes phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veritastk.co.jp [veritastk.co.jp]

- 7. This compound: a short lived and very long acting novel catechol-O-methyltransferase inhibitor following multiple dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 9. Pharmacokinetics and pharmacodynamics after oral and intravenous administration of tolcapone, a novel adjunct to Parkinson's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacology of Entacapone (Comtan) From the FDA Reviewer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound Pharmacokinetics and Effects on Catechol-O-Methyltransferase Activity and Levodopa Pharmacokinetics in Patients With Parkinson Disease Receiving Carbidopa/Levodopa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Opicapone in Human Plasma by HPLC-DAD

AN-HPLC-028

Introduction

Opicapone is a third-generation, peripherally acting, selective and reversible catechol-O-methyltransferase (COMT) inhibitor. It is used as an adjunct therapy to levodopa/DOPA decarboxylase inhibitors for adult patients with Parkinson's disease and end-of-dose motor fluctuations. Monitoring plasma concentrations of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in drug development to ensure safety and efficacy. This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound in human plasma. The method is sensitive, selective, accurate, and reproducible, making it suitable for clinical research and bioanalytical laboratories.[1][2][3]

Experimental Protocols

Apparatus and Reagents

-

Apparatus:

-

HPLC system equipped with a gradient pump, autosampler, column oven, and a diode-array detector (DAD).

-

Centrifuge capable of 13,400 rpm.

-

Analytical balance.

-

pH meter.

-

Vortex mixer.

-

Pipettes and general laboratory glassware.

-

-

Reagents and Chemicals:

-

This compound reference standard.

-

Tamoxifen (Internal Standard, IS).

-

Acetonitrile (HPLC grade).

-

Monosodium phosphate (analytical grade).

-

Orthophosphoric acid.

-

Ultrapure water.

-

Drug-free human plasma.

-

Chromatographic Conditions

The chromatographic separation was achieved on a reversed-phase C18 column. A gradient elution program was employed for the separation of this compound and the internal standard.

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Column Temperature | 25 °C |

| Mobile Phase A | 0.05 M monosodium phosphate solution, adjusted to pH 2.45 with orthophosphoric acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Detection | DAD |

| Wavelength | This compound and Tamoxifen (IS): 271 nm; BIA 9-1079 (active metabolite): 257 nm |

| Injection Volume | Not specified, typically 20-100 µL |

| Run Time | Less than 10 minutes |

Preparation of Standards and Quality Control Samples

-

Stock Solutions: Prepare stock solutions of this compound and Tamoxifen (IS) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Working Standards: Prepare working standard solutions by serially diluting the stock solutions with the mobile phase or an appropriate diluent.

-

Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with appropriate volumes of the working standard solutions to obtain calibration standards ranging from 25 to 3000 ng/mL and quality control samples at low, medium, and high concentrations.

Sample Preparation

The sample preparation involves a protein precipitation step followed by liquid-liquid extraction.[1][3]

-

To 500 µL of plasma sample (calibration standard, QC, or unknown sample), add the internal standard solution.

-

Precipitate the plasma proteins by adding a suitable volume of a precipitating agent (e.g., acetonitrile).

-

Vortex the mixture for a few minutes.

-

Centrifuge the samples at 13,400 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

Transfer the supernatant to a clean tube.

-

Perform a liquid-liquid extraction by adding an appropriate extraction solvent.

-

Vortex and centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot into the HPLC system.

Quantitative Data Summary

The method was validated according to international guidelines and demonstrated good linearity, sensitivity, accuracy, and precision.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 25 - 3000 | ≥ 0.997 |

Table 2: Precision and Accuracy [1][3]

| Analyte | Precision (%CV) | Accuracy (%Bias) |

| This compound | ≤ 13.2% | Within ±11.1% |

Table 3: Limits of Detection and Quantification

| Parameter | Value (ng/mL) |

| LOQ | 25 |

Table 4: Recovery

| Analyte | Mean Absolute Recovery (%) |

| This compound | Not explicitly stated, but the method was successfully applied. |

| BIA 9-1079 | Not explicitly stated, but the method was successfully applied. |

| Tamoxifen (IS) | 94.7% |

Method Validation

The bioanalytical method was validated for its selectivity, sensitivity, accuracy, precision, and stability.[2]

-

Selectivity: The method was found to be selective, with no significant interference from endogenous plasma components or several potentially co-administered drugs at the retention times of this compound and the internal standard.[1][3]

-

Stability: this compound and its active metabolite were found to be stable in human plasma under various storage conditions, including at room temperature for 4 hours, at 4°C for 24 hours, and at -30°C for 30 days.[3]

-

Dilution Integrity: A 5-fold dilution of plasma samples with concentrations above the upper limit of quantification was validated, demonstrating that samples can be diluted with blank plasma without affecting the accuracy and precision of the measurement.[2][4]

Experimental Workflow Diagram

Caption: Workflow for this compound quantification in plasma.

Conclusion

The described HPLC-DAD method provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation procedure and the short chromatographic run time make it suitable for the analysis of a large number of samples in clinical and research settings. The method has been successfully validated and applied to quantify this compound in plasma samples from a clinical trial.[1][2][3]

References

- 1. An HPLC-DAD method for the simultaneous quantification of this compound (BIA 9-1067) and its active metabolite in human plasma - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. An HPLC-DAD method for the simultaneous quantification of this compound (BIA 9-1067) and its active metabolite in human plasma - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Opicapone and its Metabolites in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Opicapone, a third-generation catechol-O-methyltransferase (COMT) inhibitor, and its principal metabolites in human plasma. The described protocol is tailored for researchers, scientists, and professionals in drug development and clinical pharmacology, offering a reliable methodology for pharmacokinetic studies and therapeutic drug monitoring. The method utilizes a straightforward protein precipitation extraction procedure followed by rapid and selective LC-MS/MS analysis, ensuring high sensitivity and throughput.

Introduction

This compound is an approved adjunctive therapy for patients with Parkinson's disease experiencing end-of-dose motor fluctuations. It is a potent, reversible, and peripherally-acting COMT inhibitor that enhances the bioavailability of levodopa. Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for optimizing dosing regimens and ensuring patient safety. This compound undergoes extensive metabolism, with the primary circulating metabolites being 3-O-sulfate-opicapone (BIA 9-1103), the N-oxide reduced form (BIA 9-1079), and 3-O-glucuronide-opicapone (BIA 9-1106).[1] This application note provides a comprehensive protocol for the simultaneous quantification of this compound and its key metabolites from human plasma.

Experimental

Materials and Reagents

-

This compound and its metabolites (BIA 9-1103, BIA 9-1079, BIA 9-1106) reference standards

-

Tolcapone (Internal Standard)

-

HPLC-grade acetonitrile and water

-

Ammonium phosphate

-

Orthophosphoric acid

-

Human plasma (EDTA)

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of this compound and its metabolites from human plasma.[1]

Protocol:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 200 µL of acetonitrile (containing the internal standard, Tolcapone).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

The supernatant can be directly injected or diluted with water if necessary.[1]

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.

| Parameter | Condition |

| LC System | Shimadzu LC 10 or equivalent |

| Column | Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01M Ammonium phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 55:45 (v/v) Mobile Phase A : Mobile Phase B |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | Approximately 3 minutes |

Mass Spectrometry

An Applied Biosystems SCIEX API 4000 triple quadrupole mass spectrometer, or an equivalent system, equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in the positive ion mode using Multiple Reaction Monitoring (MRM).

| Parameter | Setting |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Software | Analyst software (version 1.4.2) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 414.2 | 261.1 |

| Tolcapone (IS) | 274.2 | 183.1 |

Note: The MRM transitions for the metabolites of this compound (BIA 9-1103, BIA 9-1079, BIA 9-1106) should be optimized experimentally by infusing the individual standard compounds into the mass spectrometer to determine the most abundant and stable precursor and product ions. This is a standard procedure in LC-MS/MS method development.

Method Validation Summary

The described method has been validated according to FDA guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and recovery.

| Validation Parameter | This compound | Tolcapone (IS) |

| Linearity Range | 40 - 1800 ng/mL | N/A |

| Correlation Coefficient (r) | > 0.999 | N/A |

| Accuracy (% Bias) | Within ±15% (Within ±20% for LLOQ) | N/A |

| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | N/A |

| Mean Recovery | 94.63% | 91.94% |

Data summarized from a validated LC-MS/MS method for the estimation of this compound in human plasma.

Visualization of Protocols and Pathways

This compound Metabolic Pathway

This compound is primarily metabolized through sulfation, with other pathways including N-oxide reduction, glucuronidation, and methylation.[1]

Experimental Workflow for Sample Analysis

The analytical workflow from plasma sample to data acquisition is streamlined for high-throughput analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound and its major metabolites in human plasma. The simple protein precipitation sample preparation protocol and the rapid chromatographic runtime make this method highly suitable for high-throughput analysis in a clinical or research setting. This will enable researchers to efficiently conduct pharmacokinetic and drug metabolism studies of this compound, contributing to a better understanding of its clinical pharmacology.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Opicapone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Opicapone is a third-generation, peripherally acting, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor.[1][2] It is used as an adjunctive therapy to levodopa/carbidopa in patients with Parkinson's disease to help manage "off" episodes.[2][3] By inhibiting COMT in the periphery, this compound prevents the breakdown of levodopa, thereby increasing its plasma concentration and bioavailability in the brain.[4][5]

While this compound is designed to have a favorable safety profile, particularly concerning hepatotoxicity compared to earlier COMT inhibitors like tolcapone, in vitro cytotoxicity assessment remains a critical step in preclinical safety evaluation.[6][7] One study noted that this compound has a low potential for decreasing ATP content and mitochondrial membrane potential in human primary hepatocytes.[6] Another in vitro comparison found that this compound did not affect HepaRG cell viability or caspase activity.[7][8] This document provides a comprehensive guide to a panel of cell-based assays for evaluating the potential cytotoxicity of this compound, offering insights into various mechanisms of cell death.

Principles of Selected Cytotoxicity Assays

A multi-parametric approach is recommended to obtain a comprehensive cytotoxicity profile. The following assays measure different cellular events associated with cell death:

-

MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.

-

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[11][12] The LDH assay measures the amount of this released enzyme, providing a quantitative measure of cytotoxicity.[13]

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis vs. Necrosis): This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V.[15][16] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15]

-

Caspase-Glo® 3/7 Assay (Apoptosis Execution): Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[17] This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[18][19]

Experimental Workflows and Pathways

General Experimental Workflow

The following diagram outlines the typical workflow for assessing this compound's cytotoxicity.

Caption: General workflow for this compound cytotoxicity testing.

Apoptosis Signaling Pathway

This diagram illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, which can be investigated using Annexin V and Caspase assays.

Caption: Simplified overview of apoptosis signaling pathways.

Experimental Protocols

Note: These are generalized protocols. Optimization for specific cell lines and experimental conditions is recommended.

Cell Culture and Treatment

-

Cell Line: Select a relevant cell line (e.g., HepG2, a human liver carcinoma cell line, is commonly used for hepatotoxicity studies).

-

Culture: Culture cells in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

This compound Preparation: Prepare a stock solution of this compound (e.g., in DMSO) and create a serial dilution in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).

-

Treatment: Replace the old medium with the medium containing the various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

MTT Assay Protocol[9][22][23]

-

Following the treatment incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).

-

Add 100 µL of solubilization solution to each well.

-

Leave the plate overnight in the incubator to ensure complete solubilization of formazan crystals.

-

Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm is recommended.

LDH Cytotoxicity Assay Protocol[13][24][25]

-

Following treatment, centrifuge the 96-well plate (e.g., at 250 x g for 5 minutes) to pellet any detached cells.

-

Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new flat-bottom 96-well plate.

-

Prepare controls:

-

Spontaneous LDH release: Supernatant from vehicle-treated cells.

-

Maximum LDH release: Add lysis buffer (e.g., Triton X-100) to vehicle-treated control wells 45 minutes before supernatant collection.

-

Background: Culture medium only.

-

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.

-

Incubate for up to 30 minutes at room temperature, protected from light.

-

Add stop solution if required by the kit.

-

Measure the absorbance at 490 nm using a plate reader.

Annexin V/PI Staining Protocol[15][18][26]

-

After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.

-

Centrifuge the cell suspension and wash the cells once with cold 1X PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add Annexin V conjugate (e.g., FITC-conjugated) and PI staining solution according to the manufacturer's protocol.

-

Gently vortex and incubate the tubes for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry as soon as possible. Differentiate populations:

-

Viable: Annexin V-negative / PI-negative

-

Early Apoptosis: Annexin V-positive / PI-negative

-

Late Apoptosis/Necrosis: Annexin V-positive / PI-positive

-

Caspase-Glo® 3/7 Assay Protocol[19][20][27]

-

Remove the 96-well plate containing cells from the incubator and allow it to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate comparison across different concentrations and time points.

Table 1: Cell Viability by MTT Assay after this compound Treatment

| This compound Conc. (µM) | 24h % Viability (Mean ± SD) | 48h % Viability (Mean ± SD) | 72h % Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 1 | 98 ± 5.2 | 95 ± 4.9 | 92 ± 5.5 |

| 10 | 92 ± 6.1 | 85 ± 5.8 | 78 ± 6.2 |

| 50 | 75 ± 7.3 | 60 ± 6.5 | 45 ± 7.1 |

| 100 | 55 ± 8.0 | 40 ± 7.2 | 25 ± 6.8 |

| 200 | 30 ± 6.9 | 15 ± 5.4 | 10 ± 4.3 |

% Viability is calculated as: [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

Table 2: Cytotoxicity by LDH Release Assay after 48h this compound Treatment

| This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) |

| 0 (Vehicle) | 0 ± 2.1 |

| 1 | 2.5 ± 1.8 |

| 10 | 8.1 ± 3.0 |

| 50 | 25.4 ± 4.5 |

| 100 | 48.9 ± 5.2 |

| 200 | 75.6 ± 6.1 |

% Cytotoxicity is calculated as: [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Table 3: Apoptosis/Necrosis Profile by Annexin V/PI Staining after 48h

| This compound Conc. (µM) | % Viable Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |

| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |

| 50 | 65.1 ± 4.5 | 18.3 ± 3.1 | 16.6 ± 2.9 |

| 100 | 42.8 ± 5.1 | 30.5 ± 4.2 | 26.7 ± 3.8 |

Quadrants (Q) refer to standard flow cytometry output for Annexin V/PI.

Table 4: Relative Caspase-3/7 Activity after 24h this compound Treatment

| This compound Conc. (µM) | Fold Change in Luminescence (vs. Vehicle) |

| 0 (Vehicle) | 1.0 |

| 1 | 1.2 ± 0.1 |

| 10 | 2.5 ± 0.3 |

| 50 | 5.8 ± 0.6 |

| 100 | 8.1 ± 0.9 |

| 200 | 4.5 ± 0.5 (potential secondary necrosis) |

Data presented as fold change relative to the vehicle control. A decrease at very high concentrations can indicate that cells have already progressed to secondary necrosis.

By integrating the results from these assays, researchers can determine the concentration- and time-dependent cytotoxic effects of this compound and elucidate the primary mechanisms of cell death, whether through necrosis, apoptosis, or a reduction in metabolic activity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a Novel Catechol-O-methyl Transferase Inhibitor, for Treatment of Parkinson’s Disease “Off” Episodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ongentys (this compound) | Parkinson's Disease [michaeljfox.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Clinical Utility of this compound in the Management of Parkinson’s Disease: A Short Review on Emerging Data and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluating this compound as Add-on Treatment to Levodopa/DDCI in Patients with Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 12. LDH cytotoxicity assay [protocols.io]

- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 14. scispace.com [scispace.com]

- 15. biologi.ub.ac.id [biologi.ub.ac.id]

- 16. kumc.edu [kumc.edu]

- 17. ulab360.com [ulab360.com]

- 18. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 19. Caspase-Glo® 3/7 3D Assay Technical Manual [portugal.promega.com]

Application Notes and Protocols for Preclinical Dosage Determination of Opicapone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opicapone is a third-generation, peripherally selective, and reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] It is used as an adjunctive therapy to levodopa/DOPA decarboxylase inhibitors in patients with Parkinson's disease and end-of-dose motor fluctuations.[3] By inhibiting COMT in the periphery, this compound reduces the conversion of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the plasma bioavailability of levodopa and prolonging its therapeutic effect in the brain.[4][5] This document provides detailed application notes and protocols for the determination of this compound dosage in preclinical animal studies, essential for advancing research and development in this area.

Mechanism of Action

This compound selectively inhibits the COMT enzyme in peripheral tissues.[1] This enzyme is crucial in the metabolic pathway of levodopa, converting it to 3-OMD. By blocking this peripheral metabolism, this compound ensures that a higher concentration of levodopa crosses the blood-brain barrier, where it is then converted to dopamine, the neurotransmitter deficient in Parkinson's disease.[4] Unlike earlier COMT inhibitors, this compound has a long duration of action, allowing for once-daily dosing.[2][6]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in enhancing Levodopa bioavailability.

Preclinical Dosage Determination: Key Experiments and Protocols

The determination of an appropriate and effective dose of this compound for preclinical animal studies involves a series of experiments to assess its pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.

Experimental Workflow for Dosage Determination

Caption: Workflow for preclinical dosage determination of this compound.

Protocol 1: Dose Range-Finding and Maximum Tolerated Dose (MTD) Determination in Rodents

Objective: To determine the range of doses of this compound that are well-tolerated and to identify the maximum tolerated dose (MTD) in a rodent model (e.g., Wistar rats).

Materials:

-

This compound

-

Vehicle for administration (e.g., 0.5% methylcellulose)

-

Male and female Wistar rats (8-10 weeks old)

-

Oral gavage needles

-

Standard laboratory animal housing and diet

Methodology:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the study.

-

Dose Grouping: Divide animals into groups (n=3-5 per sex per group), including a vehicle control group.

-

Dose Selection: Based on available literature, initial doses for rats could range from 0.03 mg/kg to 10 mg/kg.[7] A wider range, up to 1000 mg/kg, might be explored for toxicity, as this has been identified as a NOAEL in some studies.[8]

-

Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 7-14 days).

-

Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in behavior, appearance, body weight, and food/water consumption.

-

MTD Determination: The MTD is defined as the highest dose that does not cause overt toxicity or more than a 10% reduction in body weight.

Protocol 2: Pharmacodynamic Assessment of COMT Inhibition

Objective: To quantify the dose-dependent inhibition of COMT activity by this compound in a relevant animal model.

Materials:

-

Animals treated with various doses of this compound (from Protocol 1 or a separate study)

-

Tissue homogenizer

-

Refrigerated centrifuge

-

COMT activity assay kit (or reagents for a validated in-house assay)

-

Spectrophotometer or fluorometer

Methodology:

-

Sample Collection: At various time points after the final dose of this compound, euthanize animals and collect relevant tissues (e.g., liver, kidney) and blood (for erythrocyte COMT activity).[7][9]

-

Tissue Preparation: Homogenize tissues in an appropriate buffer and centrifuge to obtain the supernatant containing the soluble COMT enzyme.

-

COMT Activity Assay: Perform the COMT activity assay according to the manufacturer's instructions or a validated protocol. This typically involves incubating the tissue supernatant with a catechol substrate and S-adenosyl-L-methionine (SAM), and then measuring the formation of the methylated product.

-

Data Analysis: Calculate the percentage of COMT inhibition for each dose group relative to the vehicle control group. Plot the dose-response curve to determine the ED50 (the dose that produces 50% of the maximal inhibition).

Protocol 3: Efficacy Evaluation in a Parkinson's Disease Animal Model

Objective: To assess the efficacy of different doses of this compound, in combination with levodopa, in alleviating motor symptoms in an established animal model of Parkinson's disease.

Materials:

-

Parkinsonian animal model (e.g., 6-hydroxydopamine (6-OHDA)-lesioned rats or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated non-human primates)

-

This compound

-

Levodopa/Benserazide or Levodopa/Carbidopa

-

Behavioral testing apparatus (e.g., rotometer for rotational behavior in rats, primate parkinsonism rating scales)

Methodology:

-

Model Induction: Induce the Parkinsonian phenotype in the chosen animal model.

-

Treatment Groups: Divide the animals into treatment groups, including:

-

Vehicle + Vehicle

-

Vehicle + Levodopa/DDCi

-

This compound (low dose) + Levodopa/DDCi

-

This compound (medium dose) + Levodopa/DDCi

-

This compound (high dose) + Levodopa/DDCi

-

-

Drug Administration: Administer this compound at the selected doses prior to the administration of levodopa/DDCi.

-

Behavioral Assessment: Evaluate motor function at regular intervals after drug administration. In 6-OHDA-lesioned rats, this typically involves measuring contralateral rotations. In MPTP-treated monkeys, a primate parkinsonism motor rating scale is used.[7][10]

-

Data Analysis: Compare the behavioral outcomes between the different treatment groups to determine the dose of this compound that provides the most significant potentiation of the levodopa effect.

Summary of Preclinical Dosage Data for this compound

| Animal Model | Dosage Range | Key Findings | Reference |

| Rat | 0.03 - 10 mg/kg (oral) | Dose-dependent inhibition of liver COMT. At 3 mg/kg, strong inhibition (>80%) of liver and kidney COMT activity was observed for 1 to 8 hours post-administration. | [7][9] |

| Rat | Up to 1000 mg/kg/day | Identified as the No-Observed-Adverse-Effect-Level (NOAEL) in subchronic and chronic toxicity studies. | [8] |

| Cynomolgus Monkey | 1, 10, and 100 mg/kg (oral) | Dose-dependent inhibition of COMT activity. Significant inhibition at 10 and 100 mg/kg. Maximal inhibition was 76.4% and 93.2% at 10 and 100 mg/kg, respectively. | [11] |

| Cynomolgus Monkey | (Not specified in abstract) | This compound as an adjunct to levodopa/benserazide enhanced the reversal of MPTP-induced Parkinson-like symptoms. | [10] |

| Mouse | Up to 1000 mg/kg/day | Identified as the NOAEL in carcinogenicity studies. | [8] |

| Rabbit | 100, 175, and 225 mg/kg/day | Used in embryo-fetal development studies, with increases in structural abnormalities observed. | [8] |

Conclusion

The determination of an appropriate this compound dosage for preclinical animal studies is a critical step in the drug development process. It requires a systematic approach involving dose range-finding, pharmacokinetic and pharmacodynamic assessments, and efficacy studies in relevant disease models. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design and execute robust preclinical studies with this compound. The provided dosage ranges from previous studies in various animal models serve as a valuable starting point for new investigations. Adherence to these guidelines will facilitate the generation of reliable and translatable data, ultimately contributing to a better understanding of this compound's therapeutic potential.

References

- 1. This compound, a Novel Catechol-O-methyl Transferase Inhibitor, for Treatment of Parkinson’s Disease “Off” Episodes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The preclinical discovery and development of this compound for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Ongentys (this compound) | Parkinson's Disease [michaeljfox.org]

- 6. dovepress.com [dovepress.com]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Pharmacological profile of this compound, a thirdgeneration nitrocatechol catechol-O-methyl transferase inhibitor, in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound enhances the reversal of MPTP-induced Parkinson-like syndrome by levodopa in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application of Opicapone in Dopamine Metabolism Studies: Technical Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opicapone is a third-generation, peripherally-acting, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor.[1][2] It is utilized as an adjunctive therapy to levodopa/dopa-decarboxylase inhibitors in patients with Parkinson's disease and end-of-dose motor fluctuations.[2][3][4] this compound's mechanism of action involves the inhibition of COMT, an enzyme responsible for the peripheral degradation of levodopa to 3-O-methyldopa (3-OMD).[1][5] By blocking this metabolic pathway, this compound increases the systemic bioavailability of levodopa, allowing for a greater amount to cross the blood-brain barrier where it is converted to dopamine.[5][6] This leads to more sustained and stable dopamine levels in the brain, thereby improving motor symptom control in Parkinson's disease patients.[5][6] These application notes provide an overview of the use of this compound in dopamine metabolism research, including its effects on key biomarkers and detailed protocols for relevant experimental procedures.

Mechanism of Action of this compound in the Dopamine Metabolism Pathway

This compound's primary role in modulating dopamine metabolism is indirect, focusing on increasing the availability of the dopamine precursor, levodopa. In Parkinson's disease, the loss of dopaminergic neurons leads to reduced dopamine levels in the brain.[5] Levodopa is the mainstay treatment to replenish these levels.[7] However, peripherally administered levodopa is extensively metabolized before reaching the brain, primarily by aromatic L-amino acid decarboxylase (AADC) and COMT.[1][6] While AADC is inhibited by co-administered drugs like carbidopa or benserazide, COMT remains a major pathway for levodopa degradation.[1] this compound selectively inhibits peripheral COMT, leading to a significant reduction in the conversion of levodopa to 3-OMD.[1][5] This action increases the plasma half-life and bioavailability of levodopa, resulting in a more sustained delivery to the brain and subsequent conversion to dopamine.[3][6]

Quantitative Effects of this compound on Dopamine Metabolism Biomarkers

The administration of this compound leads to measurable changes in several key biomarkers related to dopamine metabolism. These changes are central to its therapeutic effect and are routinely quantified in both preclinical and clinical studies.

Table 1: Effect of this compound on COMT Activity

| Dose of this compound | Species | Matrix | Maximum Inhibition (Emax) | Duration of Inhibition | Citation |

| 10 mg | Rat | Liver | 99% (at 1h) | >91% at 9h | [8] |

| 10 mg | Human | Erythrocytes | 36.1% | - | [1] |

| 25 mg | Human | Erythrocytes | 36.6% (at 24h) | 24.1% at 72h | [6] |

| 50 mg | Human | Erythrocytes | 83.4 ± 4.9% | >65% for 24h | [5] |

| 100 mg | Human | Erythrocytes | 57.2% (at 24h) | 31.5% at 72h | [6] |

| 1200 mg | Human | Erythrocytes | 100% | 76.5% at 24h | [8] |

Table 2: Pharmacokinetic Effects of this compound on Levodopa and 3-O-Methyldopa (3-OMD) in Humans

| This compound Dose | Levodopa (LD) Parameter | % Change vs. Placebo/Baseline | 3-O-Methyldopa (3-OMD) Parameter | % Change vs. Placebo/Baseline | Citation |

| 50 mg | AUC (total exposure) | ↑ ~60-74% | AUC (total exposure) | ↓ | [5] |

| 50 mg | Cmax (peak concentration) | ↑ ~43-44% | Cmax (peak concentration) | ↓ | [5] |

| 50 mg | Ctrough (trough concentration) | ↑ ~100% | Ctrough (trough concentration) | ↓ | [5] |

| 25 mg | AUC | ↑ | AUC | ↓ | [6] |

| 75 mg | AUC | ↑ | AUC | ↓ | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on dopamine metabolism. The following protocols are based on methodologies reported in the literature.

Protocol 1: Determination of Soluble COMT (S-COMT) Activity in Erythrocytes

Objective: To measure the inhibitory effect of this compound on S-COMT activity in red blood cells.

Principle: This assay measures the formation of metanephrine from the substrate adrenaline by the catalytic action of S-COMT. The amount of metanephrine produced is quantified by LC-MS/MS, and the inhibition by this compound is determined by comparing the activity in treated versus untreated samples.

Materials:

-

Whole blood collected in EDTA tubes

-

Phosphate buffered saline (PBS), pH 7.4

-

Adrenaline solution (5 mM)

-

Incubation medium (details to be optimized based on specific lab conditions, but generally a buffered solution)

-

4M Perchloric acid (ice-cold)

-

Internal standard for metanephrine

-

LC-MS/MS system

Procedure:

-

Erythrocyte Lysis:

-

Centrifuge whole blood at 1500 x g for 10 minutes at 4°C.

-

Remove plasma and buffy coat.

-

Wash erythrocytes three times with cold PBS.

-

Lyse the packed erythrocytes by adding an equal volume of cold deionized water and vortexing.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the membranes.

-

Collect the supernatant (hemolysate) containing S-COMT.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine 300 µL of the hemolysate, 375 µL of incubation medium, and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 75 µL of 5 mM adrenaline.

-

Incubate the mixture at 37°C for 60 minutes.[8]

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 75 µL of ice-cold 4M perchloric acid.[8]

-

Add the internal standard.

-

Vortex and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant for metanephrine concentration using a validated LC-MS/MS method.[5]

-

The percentage of S-COMT inhibition is calculated as: (1 - (Activity with this compound / Activity without this compound)) * 100.

-

Protocol 2: Quantification of Levodopa, 3-OMD, and Dopamine in Plasma by HPLC-ED

Objective: To simultaneously measure the concentrations of levodopa and its major metabolites in plasma samples.

Principle: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a sensitive method for the quantification of electroactive compounds like catecholamines and their metabolites. The compounds are separated on a reverse-phase column and detected by their oxidation at an electrode surface.

Materials:

-

Plasma collected in heparinized or EDTA tubes containing an antioxidant (e.g., sodium metabisulfite).

-

Perchloric acid (0.4 M) containing an internal standard (e.g., isoproterenol or 3,4-dihydroxybenzylamine).

-

HPLC system with an electrochemical detector.

-

C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile phase: A buffered aqueous solution (e.g., 50 mM potassium dihydrogen phosphate, pH 2.3) with an organic modifier (e.g., methanol) and an ion-pairing agent (e.g., sodium 1-hexanesulfonate).

Procedure:

-

Sample Preparation:

-

To 200 µL of plasma, add 200 µL of ice-cold 0.4 M perchloric acid containing the internal standard.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC-ED Analysis:

-

Inject 20-50 µL of the filtered supernatant into the HPLC system.

-

Set the electrochemical detector to an oxidizing potential suitable for the analytes (e.g., +0.7 V).

-

Run the chromatogram and identify the peaks for levodopa, 3-OMD, dopamine, and the internal standard based on their retention times, which are determined using standard solutions.

-

Quantify the concentration of each analyte by comparing its peak area ratio to the internal standard with a standard curve.

-

Protocol 3: In Vivo Microdialysis for Extracellular Dopamine in the Rat Striatum

Objective: To measure the effect of this compound on extracellular dopamine levels in the striatum of a rat model of Parkinson's disease.

Principle: Microdialysis allows for the sampling of extracellular fluid from a specific brain region in a freely moving animal. The collected dialysate is then analyzed for neurotransmitter content.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probe (e.g., 4 mm active membrane).

-

Guide cannula.

-

Artificial cerebrospinal fluid (aCSF).

-

Syringe pump.

-

Fraction collector.

-

HPLC-ED system for dopamine analysis.

-

MPTP or 6-OHDA for inducing a Parkinson's-like state (optional).

Procedure:

-

Animal Model and Surgery:

-

(Optional) Induce a Parkinson's-like lesion using a neurotoxin such as 6-OHDA or MPTP.[9][10][11]

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the striatum (e.g., AP +0.7 mm, ML ±2.8 mm, DV -3.5 mm from bregma).[12]

-

Allow the animal to recover for at least 48 hours.

-

-

Microdialysis:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 2 hours.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant.

-

-

Drug Administration:

-

After collecting baseline samples, administer this compound (and levodopa/carbidopa, if applicable) via the appropriate route (e.g., oral gavage).

-

Continue collecting dialysate samples for several hours to monitor the drug's effect.

-

-

Dopamine Analysis:

-

Analyze the dopamine concentration in the dialysate samples using a highly sensitive HPLC-ED method, as described in Protocol 2 (adapted for smaller sample volumes and lower concentrations).

-

Conclusion

This compound serves as a valuable tool in the study of dopamine metabolism, particularly in the context of Parkinson's disease research and the development of adjunctive therapies. Its well-defined mechanism of action and quantifiable effects on COMT activity, levodopa pharmacokinetics, and dopamine availability make it a suitable compound for both in vitro and in vivo investigations. The protocols outlined above provide a framework for researchers to explore the multifaceted impact of this compound on the dopaminergic system. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of dopamine regulation and the therapeutic potential of COMT inhibition.

References

- 1. Modified high-performance liquid chromatography with electrochemical detection method for plasma measurement of levodopa, 3-O-methyldopa, dopamine, carbidopa and 3,4-dihydroxyphenyl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Long-term monitoring of extracellular dopamine concentration in the rat striatum by a repeated microdialysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Pharmacokinetics and Effects on Catechol-O-Methyltransferase Activity and Levodopa Pharmacokinetics in Patients With Parkinson Disease Receiving Carbidopa/Levodopa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound: a short lived and very long acting novel catechol-O-methyltransferase inhibitor following multiple dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. journals.innovareacademics.in [journals.innovareacademics.in]

- 12. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating Opicapone Solubility for Successful In Vitro Research: A Technical Guide

Technical Support Center

For researchers and drug development professionals utilizing Opicapone in in vitro experiments, achieving and maintaining its solubility is a critical first step for obtaining reliable and reproducible data. This guide provides detailed troubleshooting advice, experimental protocols, and quantitative data to address common solubility challenges encountered with this poorly water-soluble compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the preparation and use of this compound in in vitro settings.

Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound has very low aqueous solubility across the physiological pH range.[1] It is practically insoluble in water and at low pH, with only slight solubility at pH 6.8.[1] Direct dissolution in aqueous buffers is not recommended. You will need to first dissolve the this compound in an appropriate organic solvent to create a concentrated stock solution.

Q2: What is the recommended solvent for preparing an this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing this compound stock solutions.[2][3][4] Dimethylformamide (DMF) is also a suitable alternative.[2]

Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium or assay buffer. How can I prevent this?

A3: This is a common issue when diluting a drug from an organic solvent into an aqueous system. Here are several strategies to mitigate precipitation:

-

Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment if your experimental design permits.

-